molecular formula C13H10ClN3S B5884036 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5884036
M. Wt: 275.76 g/mol
InChI Key: TZEGXBYBEAWPCL-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-chlorophenyl group and an N-methylamine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, thiourea, and methylamine.

    Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the condensation of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate undergoes cyclization to form the thieno[2,3-d]pyrimidine core.

    N-Methylation: The final step involves the methylation of the amino group using methylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: Known for their potential as kinase inhibitors and anticancer agents.

    Indole Derivatives: Possess a different core structure but exhibit a wide range of biological activities.

Uniqueness

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-15-12-11-10(6-18-13(11)17-7-16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGXBYBEAWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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